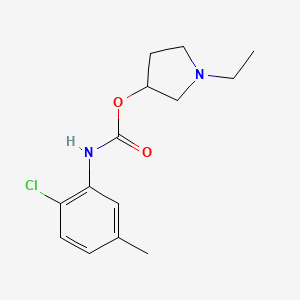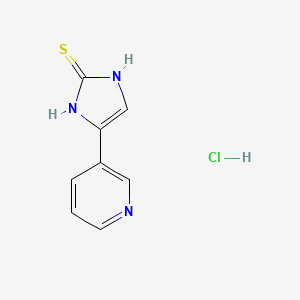![molecular formula C15H9BrCl2N2O3S B13798995 3-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13798995.png)
3-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-4-chlorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-4-chlorobenzoic acid is an organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes bromine, chlorine, and benzoic acid moieties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-4-chlorobenzoic acid involves multiple steps. One common method starts with the nitration of dimethyl terephthalate, followed by hydrolysis, hydrogenation, esterification, bromination, and diazotization . These steps are carried out under controlled conditions to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis process. The process is optimized for cost-effectiveness and efficiency, often using readily available raw materials and reagents. The production is carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve high yields .
化学反応の分析
Types of Reactions
3-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-4-chlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various halogenated derivatives .
科学的研究の応用
3-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-4-chlorobenzoic acid has numerous applications in scientific
特性
分子式 |
C15H9BrCl2N2O3S |
|---|---|
分子量 |
448.1 g/mol |
IUPAC名 |
3-[(5-bromo-2-chlorobenzoyl)carbamothioylamino]-4-chlorobenzoic acid |
InChI |
InChI=1S/C15H9BrCl2N2O3S/c16-8-2-4-10(17)9(6-8)13(21)20-15(24)19-12-5-7(14(22)23)1-3-11(12)18/h1-6H,(H,22,23)(H2,19,20,21,24) |
InChIキー |
ZRDQNQZBTLQDLK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)O)NC(=S)NC(=O)C2=C(C=CC(=C2)Br)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1a,7,7a-Tetrahydro-2H-cyclopropa[b]naphthalene](/img/structure/B13798918.png)
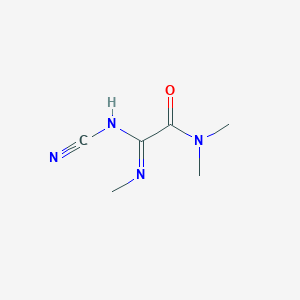
![4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid](/img/structure/B13798947.png)

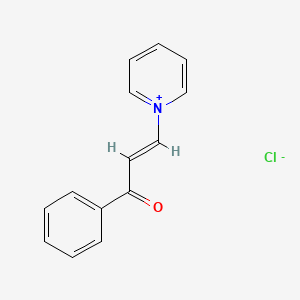
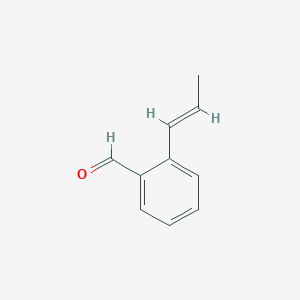

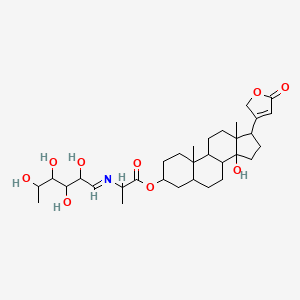
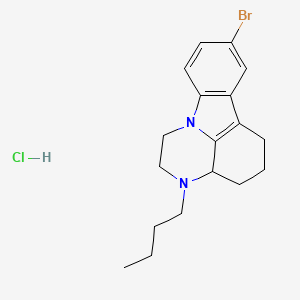
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-heptadecanol acetate](/img/structure/B13798967.png)
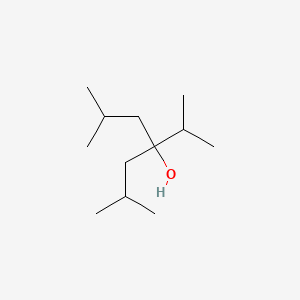
![1,3,5-Triethyl-5-[4-[(trimethylsilyl)oxy]phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B13798981.png)
